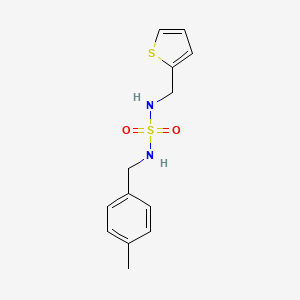
N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(4-methylbenzyl)-N'-(2-thienylmethyl)sulfamide, also known as MTS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. MTS is a sulfonamide derivative that has shown promising results in the treatment of various diseases, including cancer, diabetes, and Alzheimer's disease.
Scientific Research Applications
Enzyme Inhibition and Drug Design
Carbonic Anhydrase Inhibitors : Sulfamide derivatives, including the sulfamide analogue of the antiepileptic drug topiramate, have been identified as potent inhibitors of certain carbonic anhydrase isozymes, excluding the ubiquitous isozyme II. This specificity is due to structural clashes that can be exploited for designing compounds with lower affinity for isozyme II, making sulfamide derivatives promising for targeting specific carbonic anhydrase isozymes involved in various diseases. The binding interactions of these inhibitors with carbonic anhydrases have been elucidated through crystallography, revealing their potential for drug design (Winum et al., 2006).
Antitubercular Agents : Sulfamide compounds, such as 3,5-dinitrobenzylsulfanyl-1,3,4-oxadiazoles and thiadiazoles, have shown outstanding in vitro activity against Mycobacterium tuberculosis, including multidrug-resistant strains. Their selective antimycobacterial effect, combined with low toxicity to mammalian cells, positions these sulfamide derivatives as promising leads for the development of new antituberculosis drugs (Karabanovich et al., 2016).
Protease Inhibitors : Sulfamides have been explored for the design of inhibitors against a wide range of proteases, including aspartic, serine, and metalloproteases. These efforts aim to develop therapeutic agents for diseases where such enzymes play a key role. The sulfamide moiety's ability to interact with enzyme active sites or induce desirable physicochemical properties in drug candidates underscores its value in medicinal chemistry (Winum et al., 2006).
properties
IUPAC Name |
1-(4-methylphenyl)-N-(thiophen-2-ylmethylsulfamoyl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S2/c1-11-4-6-12(7-5-11)9-14-19(16,17)15-10-13-3-2-8-18-13/h2-8,14-15H,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KITNVISGAPHFFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNS(=O)(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

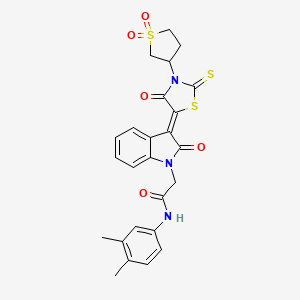
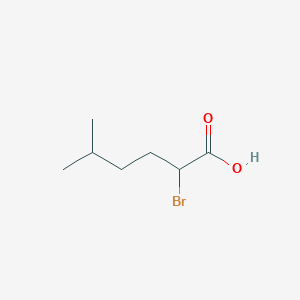
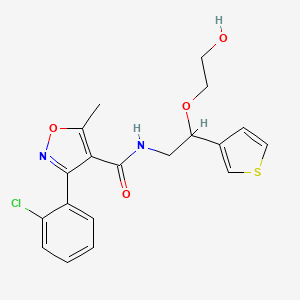
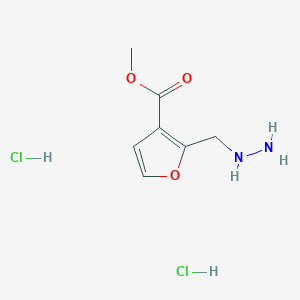
![1-{3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazol-1-yl}-2-(2-nitrophenoxy)ethan-1-one](/img/structure/B2750861.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethanone](/img/structure/B2750862.png)
![(5,6-Dihydro-1,4-dioxin-2-yl)(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2750864.png)
![2-[(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]-N-(4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B2750866.png)
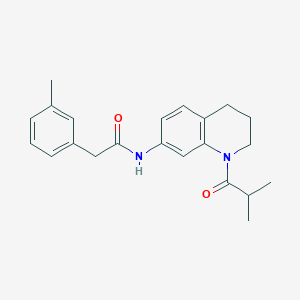
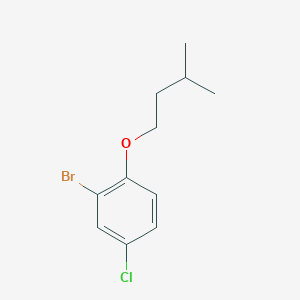
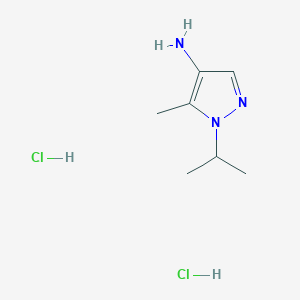
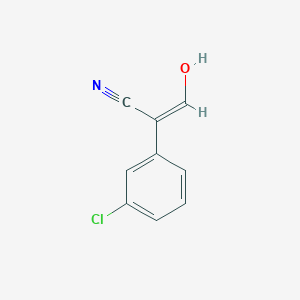
![[3-Amino-4-(benzenesulfonyl)-5-(3-chloro-4-methylanilino)thiophen-2-yl]-phenylmethanone](/img/structure/B2750875.png)
![4-(tert-butyl)-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzamide](/img/structure/B2750876.png)